DCEBIO
Description
stimulates Cl- secretion in the mouse jejunum
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-3-ethyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHRMULASXZCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349653 | |
| Record name | 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60563-36-2 | |
| Record name | 5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60563-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloro-3-ethyl-1H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DCEBIO | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An Overview of Benzimidazolone Compounds As Ion Channel Modulators
Benzimidazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and pharmacology. nih.govresearchgate.net Structurally, these compounds can be viewed as isosteres of endogenous purines, suggesting a potential for interaction with biological macromolecules. nih.gov This has led to the exploration of their wide-ranging pharmacological activities. nih.gov
A particularly significant area of research has been the development of benzimidazolone derivatives as modulators of ion channels. physiology.org Ion channels are pore-forming proteins that control the flow of ions across cell membranes, a process fundamental to cellular excitability, signaling, and homeostasis. nih.gov The benzimidazolone scaffold has proven to be a fruitful starting point for the discovery of compounds that can open or block these channels, thereby altering cellular function. physiology.orgthieme-connect.com
These compounds modulate a variety of ion channels, but they are especially recognized for their effects on potassium (K+) channels. physiology.orgnih.gov Specifically, derivatives have been identified that act on small-conductance Ca2+-activated K+ (SK), intermediate-conductance Ca2+-activated K+ (IK), and large-conductance Ca2+-activated K+ (BK) channels. physiology.orgrupress.org By modulating these channels, benzimidazolone compounds can influence a wide array of physiological processes, from regulating neuronal firing patterns to controlling smooth muscle tone. nih.gov
The Historical Context and Evolution of Benzimidazolone Derived Research
The journey of benzimidazole-related compounds in scientific research began with early investigations into their biological activities, spurred by their structural similarity to naturally occurring biomolecules like purines. nih.gov A pivotal moment came with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12, which intensified interest in the synthesis and biological testing of benzimidazole (B57391) derivatives. nih.gov
The focus on benzimidazolones as ion channel modulators evolved from broader screening efforts to identify novel pharmacological agents. The initial discovery of compounds like 1-ethyl-2-benzimidazolinone (1-EBIO) as activators of Ca2+-activated K+ channels marked a significant step forward. physiology.orgnih.gov 1-EBIO was found to stimulate Cl- secretion in various epithelial tissues by activating these potassium channels. physiology.org
Subsequent research focused on synthesizing more potent and specific analogues. This led to the development of DCEBIO, a chlorinated derivative of 1-EBIO. physiology.orgtocris.com Researchers found that the addition of chlorine atoms to the benzimidazolone ring significantly enhanced the compound's potency as an activator of both intermediate-conductance Ca2+-activated K+ (IKCa) channels and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. physiology.orgtocris.com This demonstrated a classic example of structure-activity relationship studies, where systematic chemical modifications lead to improved pharmacological tools. The evolution from 1-EBIO to this compound highlights a targeted approach in chemical biology to refine molecular probes for studying specific ion channel functions.
The Significance of Investigating Dcebio in Biological Systems
Direct Modulation of Ion Channels
This compound functions as an activator and potentiator of distinct KCa channel subtypes, influencing cellular excitability and various physiological processes.
This compound is a potent activator of intermediate conductance calcium-activated potassium channels, also known as KCa3.1 or hIK1 channels. This activation leads to a sustained increase in chloride secretion in various cellular models, including T84 monolayers and mouse jejunum physiology.orgtocris.comcaymanchem.comnih.govmybiosource.comnih.govebiohippo.combioscience.co.uk. The activation of IKCa channels by this compound contributes to membrane hyperpolarization, which is crucial for processes such as epithelial fluid secretion and muscle differentiation nih.govresearchmap.jpnih.gov. Studies have shown that this compound-induced myotube formation and hyperpolarization in C2C12 myoblasts are reduced by the IKCa channel blocker TRAM-34, indicating the involvement of IKCa channels in these effects nih.gov.
This compound is a dichlorinated derivative of 1-ethyl-2-benzimidazolinone (1-EBIO) and demonstrates significantly enhanced potency. Compared to its parent molecule, 1-EBIO, this compound has been reported to be severalfold to 100-fold more potent in activating hIK1 K+ channels and stimulating chloride secretion physiology.orgtocris.comnih.govebiohippo.combioscience.co.uknih.govnih.govchapman.educhapman.edu. For instance, in patch-clamp assays of hIK1 activity, this compound was found to be 100-fold more potent than 1-EBIO nih.gov. In short-circuit current measurements on T84 monolayers, this compound showed a 20-fold greater potency nih.gov.
Another prominent activator, NS309, exhibits even higher potency for IK and SK channels. NS309 is reported to be approximately 7400-fold more potent for IK channels and 730-fold more potent for SK channels compared to 1-EBIO nih.gov. For increasing hIK current, NS309 has an EC50 of 10 nM, making it at least 1000 times more potent than 1-EBIO abcam.com.
The comparative potencies are summarized in the table below:
| Compound | Target Channel | EC50 (Potency) | Comparison to 1-EBIO | Reference |
| 1-EBIO | KCa3.1 | 30 µM | - | nih.gov |
| This compound | KCa3.1 (hIK1) | 1 µM | ~30-fold more potent | nih.gov |
| This compound | hIK1 (patch-clamp) | - | 100-fold more potent | nih.gov |
| This compound | T84 monolayers (Cl- secretion) | - | 20-fold more potent | nih.gov |
| NS309 | hIK (IKCa) | 10 nM | ~1000-fold more potent | abcam.com |
| NS309 | IK channels | - | ~7400-fold more potent | nih.gov |
This compound acts as a positive allosteric modulator of IKCa channels. Its mechanism involves enhancing the coupling between calcium sensing, primarily via calmodulin (CaM), and the subsequent mechanical opening of the channel pore chapman.educhapman.edu. IKCa channels are activated by intracellular Ca2+ binding to a constitutively attached calmodulin molecule located at the channel's C-terminus chapman.edumdpi.comnih.govguidetopharmacology.org. This compound, along with other positive modulators like NS309 and 1-EBIO, increases the calcium sensitivity of these channels, meaning they can be activated at lower intracellular calcium concentrations chapman.eduguidetopharmacology.org. This allosteric modulation facilitates the conformational changes in the channel structure that lead to channel opening chapman.edunih.gov.
Beyond its effects on IKCa channels, this compound also potentiates the activity of small conductance calcium-activated potassium (SKCa) channels caymanchem.comchapman.educhapman.edunih.govmdpi.comfrontiersin.orgnih.gov. SK channels are crucial in regulating neuronal excitability and synaptic function by contributing to the afterhyperpolarization following action potentials nih.govfrontiersin.orgnih.gov.
This compound potentiates SK channel activity by increasing their apparent calcium sensitivity caymanchem.comchapman.eduguidetopharmacology.org. Similar to IKCa channels, SK channels are gated solely by intracellular Ca2+ binding to calmodulin (CaM), which is constitutively bound to the channel's C-terminus chapman.edumdpi.comnih.gov. Upon Ca2+ binding to CaM, conformational changes occur, leading to channel activation chapman.edunih.gov. This compound enhances this Ca2+-dependent mechanism, allowing for greater channel activity at a given calcium concentration or activation at lower calcium levels chapman.edu. Studies have shown that this compound can increase the amplitude and duration of apamin-sensitive afterhyperpolarizing currents in neurons, which are mediated by SK channels caymanchem.comnih.gov.
This compound has been specifically shown to potentiate the activity of recombinant human SK2 channels expressed in HEK293 cells, with an EC50 value of 27 µM caymanchem.com. The SK channel family comprises three main isoforms: SK1, SK2, and SK3, each with differential sensitivity to the blocker apamin mdpi.comimrpress.com. SK2 channels are particularly sensitive to apamin and are highly expressed in certain neuronal populations, such as CA1 and CA3 pyramidal neurons in the hippocampus imrpress.com. The potentiation of SK2 channels by this compound contributes to its effects on neuronal excitability, including facilitating spike frequency adaptation nih.gov.
Interaction with Chloride Channels
This compound is recognized for its ability to stimulate chloride (Cl-) secretion across epithelial tissues. This action is primarily mediated through its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial chloride channel involved in the chloride secretory response of many epithelial tissues guidetomalariapharmacology.org. This compound has been shown to modulate the activity of this channel, contributing to its observed effects on fluid secretion.
This compound stimulates a concentration-dependent, sustained increase in short-circuit current (Isc), indicative of enhanced chloride secretion in tissues such as the mouse jejunum guidetomalariapharmacology.org. It has been demonstrated to activate CFTR-mediated chloride currents in basolaterally nystatin-permeabilized T84 monolayers guidetomalariapharmacology.org. Studies reveal that this compound is a more potent stimulator of chloride secretion compared to its parent molecule, 1-ethyl-2-benzimidazolinone (1-EBIO) guidetomalariapharmacology.orghellobio.com. The participation of CFTR in the this compound-stimulated Isc response is evidenced by the significant reduction in Isc when tissues are treated with known CFTR blockers such as glibenclamide and NPPB guidetomalariapharmacology.orgtocris.com. Furthermore, this compound also stimulates chloride secretion via the activation of hKCa3.1 (IK1) potassium channels, which, along with CFTR, contributes to apical chloride conductance hellobio.comtocris.comfishersci.at.
The mechanism of action of this compound in stimulating chloride secretion appears to involve the cyclic AMP/Protein Kinase A (cAMP/PKA) signaling pathway. Research indicates that this compound and forskolin (B1673556), a known activator of CFTR via adenylyl cyclase and thus cAMP/PKA, utilize similar pathways to stimulate chloride secretion guidetomalariapharmacology.org. The this compound-stimulated Isc in mouse jejunum is reduced by H89, a relatively specific inhibitor of PKA, providing evidence that this compound increases chloride secretion via a cAMP/PKA-dependent manner guidetomalariapharmacology.org. This suggests that this compound targets components of the chloride secretory mechanism that are influenced by cAMP/PKA signaling guidetomalariapharmacology.org.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel Modulation
Inhibition of Large Conductance Calcium-Activated Potassium (Maxi-K/BKCa) Channels
Beyond its effects on chloride channels, this compound also exhibits inhibitory actions on large conductance calcium-activated potassium channels, often referred to as Maxi-K or BKCa channels. These channels are critical for maintaining membrane potential and are involved in various physiological processes nih.govguidetopharmacology.org.
Activation of intermediate conductance Ca2+-activated K+ (IK1 or KCa3.1) channels by this compound leads to a concomitant decrease in Maxi-K channel activity wikipedia.orgfishersci.canih.govwikidata.org. This inhibition is tightly linked to IK1 channel activation and is observed even in excised inside-out patches, which are devoid of large cytoplasmic components wikipedia.orgfishersci.cawikidata.org. This suggests a spatially localized or "membrane-delimited" mechanism of inhibition wikipedia.org. The reciprocal relationship between IK1 activity and BK channel current inhibition is apparent; as IK1 currents increase due to this compound, BK currents become inhibited, and this inhibition is reversed upon washout of this compound wikidata.org. The mechanism underlying this interaction is thought to involve the N-terminus of the IK1 channel, which may insert through cytoplasmic side portals in the BK channels, thereby inhibiting ion permeation through the BK pore wikidata.org. This inhibition is weakly voltage-dependent and does not alter BK gating kinetics or single-channel current levels nih.govwikidata.org.
Crucially, the inhibition of Maxi-K channels by this compound-activated IK1 channels does not necessitate elevated intracellular calcium levels wikipedia.orgfishersci.cawikipedia.org. This effect has been observed even when experiments are conducted at a fixed, low intracellular calcium concentration (e.g., 80 nM or 100 nM) wikipedia.orgfishersci.cawikipedia.org. This finding distinguishes this compound's inhibitory mechanism from direct calcium-dependent modulation of BKCa channels, highlighting a unique, calcium-independent pathway for its inhibitory action on Maxi-K channels.
Downstream Cellular Signaling Pathways Influenced by this compound
The activation of IKCa channels by this compound initiates a cascade of intracellular events, influencing several critical downstream cellular signaling pathways.
Involvement of the cAMP/PKA Pathway in Mediating this compound Effects
Research indicates that this compound stimulates Cl- secretion through a mechanism that is dependent on the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway. guidetopharmacology.orguni.lu The cAMP/PKA pathway is a fundamental signaling cascade involved in a wide array of cellular responses, with PKA acting as a key effector that phosphorylates numerous metabolic enzymes.
Experimental findings supporting this involvement include observations where pretreating tissues with low concentrations of forskolin, a known activator of adenylate cyclase and thus cAMP production, reduced the concentration-dependent increase in short-circuit current (Isc) induced by this compound. guidetopharmacology.orguni.lu Similar results were obtained when this compound was applied in conjunction with 8-BrcAMP, a cell-permeable cAMP analog that bypasses adenylate cyclase, further suggesting a direct interaction or potentiation within the cAMP signaling cascade. guidetopharmacology.orguni.lu Crucially, the application of H89, a relatively specific inhibitor of PKA, significantly diminished the this compound-activated Isc, providing strong evidence for the cAMP/PKA pathway's essential role in mediating this compound's effects on Cl- secretion. guidetopharmacology.orguni.lu
Activation of Mitochondrial Reactive Oxygen Species (mitoROS) Production
This compound's influence extends to the modulation of mitochondrial function, specifically involving the activation of mitochondrial reactive oxygen species (mitoROS) production. MitoROS are integral signaling molecules that, at controlled levels, participate in various physiological processes, including muscle hypertrophy.
Stimulation of the Akt/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway
A critical downstream pathway influenced by this compound is the Akt/Mammalian Target of Rapamycin (mTOR) pathway, which plays a pivotal role in cell growth, proliferation, and protein synthesis. wikipedia.orgnih.govabcam.com Pharmacological investigations have conclusively shown that the Akt and mTOR pathways are involved in this compound-induced myotube hypertrophy. wikipedia.orgnih.govabcam.com
This compound's action as an IKCa channel opener leads to the activation of the IKCa channel/mitoROS/Akt/mTOR pathway, which subsequently results in an increase in myotube diameter. wikipedia.orgnih.govabcam.com It has been observed that the muscle hypertrophic effects of this compound are most pronounced when the compound is applied during the early stages of myogenic differentiation. wikipedia.orgnih.govabcam.com Furthermore, this compound has shown promise in attenuating the reduction of myotube diameter caused by endotoxin (B1171834), suggesting its potential therapeutic utility in combating inflammatory muscle atrophy, possibly through its Akt-activating effects. wikipedia.orgabcam.com
Modulation of Cellular Membrane Potential and Ion Gradients
As an opener of Ca2+-activated K+ channels, this compound directly impacts cellular membrane potential and ion gradients. wikipedia.orgnih.gov The resting membrane potential of a cell is primarily determined by the uneven distribution of ions (such as Na+, K+, Cl-, and Ca2+) across the cell membrane, the selective permeability of the membrane to these ions through specific ion channels, and the activity of electrogenic pumps that maintain these ion concentrations.
The opening of K+ channels by this compound facilitates the efflux of potassium ions, which typically leads to membrane hyperpolarization—a state where the inside of the cell becomes more negative relative to the outside. This effect has been observed in various cell types, including C2C12 myotubes, where this compound-induced myotube formation and hyperpolarization were significantly reduced by the IKCa channel blocker TRAM-34. nih.gov In human endothelial cells, this compound, along with other KCa channel activators like NS309, has been shown to induce membrane hyperpolarization and enhance hyperpolarizing responses, which can, in turn, increase the electrical driving force for the entry of extracellular calcium into the cell. This modulation of membrane potential is crucial for regulating various cellular functions, including excitability and signaling.
Impact on Myogenesis and Skeletal Muscle Physiology
This compound has been demonstrated to significantly influence the differentiation and development of skeletal muscle cells. Its effects are largely mediated through the activation of IKCa channels, which play a crucial role in regulating cellular membrane potential and downstream signaling pathways essential for muscle growth and repair researchgate.netnih.govnih.gov. The hypertrophic effects of this compound are predominantly observed when the compound is applied during the early stages of myogenic differentiation nih.govresearchmap.jp. Furthermore, this compound has shown the capacity to mitigate the reduction in myotube diameter in models of inflammatory atrophy induced by endotoxin nih.govresearchmap.jp. The underlying mechanism for this compound's influence on muscle mass involves the activation of the IKCa channel/mitochondrial reactive oxygen species (mitoROS)/Akt/mammalian target of rapamycin (mTOR) pathway nih.govresearchmap.jpresearchgate.net.
Promotion of Myogenic Differentiation in Myoblasts (e.g., C2C12 Cells)
This compound actively promotes myogenic differentiation in C2C12 myoblasts, a widely used model for studying skeletal muscle development medchemexpress.comresearchgate.netjst.go.jpnih.gov. This promotion is attributed to its ability to open SKCa/IKCa channels researchgate.net.
Studies have shown that this compound significantly enhances myotube formation in C2C12 myoblasts. When C2C12 myoblasts were treated with 10 µM this compound for 4 days in differentiation medium, a notable increase in myotube formation was observed medchemexpress.comnih.govresearchgate.net. This effect is quantifiable through an improved fusion index, which represents the percentage of nuclei incorporated into myotubes. The enhancement in myotube formation was found to be concentration-dependent and could be partially attenuated by co-application of IKCa channel blockers such as TRAM-34 researchgate.net.
Table 1: Effect of this compound on C2C12 Myoblast Fusion Index
| Group | Fusion Index (%) |
| Control | 21.1 ± 1.9 medchemexpress.comresearchgate.net |
| This compound-treated | 34.3 ± 1.9 medchemexpress.comresearchgate.net |
This compound treatment leads to an upregulation of skeletal muscle-specific Myosin Heavy Chain II (MHC II) protein expression in C2C12 myotubes medchemexpress.comresearchgate.netnih.govresearchgate.netmedchemexpress.com. This increased expression of MHC II, a key structural protein of mature muscle fibers, is a strong indicator of enhanced myogenic differentiation researchgate.netnih.gov. Specifically, 10 µM this compound applied for 4 days resulted in a significant increase in MHC II protein levels when compared to control groups medchemexpress.commedchemexpress.com.
The compound also influences the genetic programming of myoblasts. Research indicates that 10 µM this compound significantly increases the messenger RNA (mRNA) expression levels of myogenin in C2C12 myoblasts cultured under differentiation conditions medchemexpress.comresearchgate.netnih.govresearchgate.net. Myogenin is a crucial myogenic regulatory factor that plays a central role in driving myoblast differentiation and fusion researchgate.netjst.go.jpresearchgate.netnih.gov. It has been noted that this compound primarily elevates myogenin mRNA levels, without significantly altering MyoD mRNA levels researchgate.netjst.go.jpresearchgate.net.
A key action of this compound in promoting myogenesis is its ability to hyperpolarize the membrane potential of C2C12 myoblasts medchemexpress.comjst.go.jpnih.gov. This hyperpolarization occurs in a concentration-dependent manner and is achieved through the activation of IKCa channels medchemexpress.com. Membrane hyperpolarization is considered a prerequisite and an essential trigger for skeletal muscle differentiation researchgate.netnih.govnih.govphysiology.orgmdpi.com. Beyond the plasma membrane, this compound has also been shown to reduce the mitochondrial membrane potential by opening IKCa channels located on the inner mitochondrial membrane nih.govresearchmap.jp.
This compound has a direct impact on the physical characteristics of developing muscle fibers, leading to an increase in myotube diameter and the induction of hypertrophy. Application of this compound to C2C12 cells during myogenesis resulted in a concentration-dependent thickening of myotube diameter nih.govresearchmap.jpresearchgate.netresearchgate.net. For instance, the average myotube diameter in the absence of this compound was measured at 11.3 ± 5.8 µm, which increased to 21.7 ± 10.5 µm with the application of 10 µM this compound, representing an approximate increase of 10.4 µm researchmap.jp.
Table 2: Effect of this compound on C2C12 Myotube Diameter
| Group | Myotube Diameter (µm) | Increase in Diameter (µm) |
| Control (no this compound) | 11.3 ± 5.8 researchmap.jp | — |
| This compound (10 µM) | 21.7 ± 10.5 researchmap.jp | 10.4 researchmap.jp |
This this compound-induced hypertrophy was found to be dependent on IKCa channels, as gene silencing of these channels abolished the hypertrophic effect nih.govresearchmap.jpresearchgate.net. The molecular pathways implicated in this compound-induced myotube hypertrophy include mitochondrial reactive oxygen species (mitoROS), Akt, and mammalian target of rapamycin (mTOR) nih.govresearchmap.jpresearchgate.net. Some studies also indicate that this compound treatment increased the phosphorylation level of S6K, a protein kinase involved in regulating cell growth and protein synthesis, although its effect on Akt phosphorylation was not consistently observed in all studies jst.go.jpresearchgate.net. Ultimately, this compound contributes to increased muscle mass by activating the IKCa channel/mitoROS/Akt/mTOR pathway nih.govresearchmap.jpresearchgate.net.
Attenuation of Inflammatory Muscle Atrophy
This compound has demonstrated a notable capacity to attenuate inflammatory muscle atrophy. In in vitro experiments utilizing C2C12 myotubes, this compound successfully counteracted the reduction in myotube diameter induced by endotoxin, a common trigger for inflammatory responses. This suggests that this compound can effectively mitigate muscle atrophy stemming from inflammatory challenges. nih.gov Muscle atrophy is a severe condition characterized by a decrease in muscle mass and function, often associated with various pathological states, including myopathy. biomolther.org Inflammatory muscle atrophy, specifically, involves the infiltration of inflammatory cells and the degeneration of muscle fibers. nih.gov The beneficial effects of this compound on muscle hypertrophy are particularly evident when the compound is applied during the early stages of myogenic differentiation. nih.gov
Role of Mitochondrial IK Channels in Muscle Mass Regulation
This compound functions as an opener of intermediate conductance Ca2+-activated K+ channels (IKCa channels), which are crucial for regulating muscle mass. nih.govmedchemexpress.com Studies have shown that the application of this compound to C2C12 cells during myogenesis leads to a concentration-dependent increase in myotube diameter. nih.gov This hypertrophic effect induced by this compound is specifically mediated by IKCa channels, as evidenced by its abolition upon gene silencing of these channels. nih.gov
Furthermore, this compound's mechanism of action involves the mitochondrial localization of IKCa channels. The compound reduces the mitochondrial membrane potential by opening these channels, thereby contributing to an increase in myotube mass. nih.govresearchgate.net Pharmacological investigations have elucidated that the this compound-induced myotube hypertrophy is intricately linked to the activation of the IKCa channel/mitoROS/Akt/mTOR pathway. This pathway involves mitochondrial reactive oxygen species (mitoROS), Akt, and mammalian target of rapamycin (mTOR), all of which play roles in muscle growth and regulation. nih.gov Intermediate conductance potassium channels are known to regulate the muscle differentiation process, highlighting the significance of this compound's interaction with these channels. mdpi.com
Table 1: Effects of this compound on C2C12 Myotube Hypertrophy
| Effect on Myotube Diameter | Mechanism/Pathway Involved | Key Modulators/Inhibitors | Reference |
| Increased (concentration-dependent) | IKCa channel activation, mitoROS, Akt/mTOR pathway | Abolished by IKCa gene silencing | nih.gov |
| Attenuated reduction (endotoxin-induced atrophy) | IKCa channel activation | N/A | nih.gov |
Regulation of Epithelial Ion and Fluid Transport
This compound is recognized as a potent activator of chloride (Cl-) secretion, a critical process in the regulation of epithelial ion and fluid transport. physiology.orgnih.gov Epithelial tissues, including those in the intestine and respiratory tract, rely on precise ion and fluid transport mechanisms to maintain physiological homeostasis. otago.ac.nznih.gov Intermediate conductance potassium channels (IK channels), which are targeted by this compound, are widely distributed in various secretory epithelial cells, including those found in the lungs, colon, pancreas, and salivary glands. mdpi.com
Stimulation of Chloride Secretion
This compound actively stimulates chloride secretion across epithelial layers. In studies using the Ussing short-circuit current (Isc) technique, this compound elicited a concentration-dependent and sustained increase in Isc in the mouse jejunum, which is consistent with electrogenic chloride secretion. physiology.orgnih.gov Notably, this compound demonstrated superior potency in stimulating Cl- secretion compared to its structural analog, 1-ethyl-2-benzimidazolinone (1-EBIO). physiology.orgnih.govnih.gov
Table 2: Potency Comparison of this compound vs. 1-EBIO in Chloride Secretion
| Compound | Relative Potency (T84 Monolayers, Isc) | Relative Potency (Patch-clamp hIK1 activity) | Reference |
| 1-EBIO | 1x | 1x | nih.gov |
| This compound | 20x better | 100x better | nih.gov |
In Vitro Studies on Epithelial Monolayers (e.g., T84 Cells)
In in vitro investigations, this compound has been shown to be an exceptionally potent activator of Cl- secretion in T84 colonic epithelial cells. physiology.org Application of this compound (50 µM) to T84 cell monolayers resulted in a significant increase in short-circuit current (Isc), indicative of robust chloride secretory activity. scielo.brscielo.brscience.gov This increase in Isc was also associated with a modest secretory net water flux (∆JW-transp) and was reversible upon treatment with bumetanide, an inhibitor of the Na+-K+-2Cl- cotransporter. scielo.br Further studies confirmed that this compound (60 µM) activates Cl- currents, specifically via the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, in basolaterally nystatin-permeabilized T84 monolayers. physiology.org
Table 3: this compound Effects on T84 Cell Monolayers
| Parameter | Effect of 50 µM this compound | Reversal by Bumetanide | Reference |
| Isc | Significant increase | Yes | scielo.brscielo.brscience.gov |
| ∆JW-transp | Modest secretory flux | Yes | scielo.br |
In Vivo Investigations in Native Epithelia (e.g., Mouse Jejunum)
In vivo studies using the mouse jejunum have further elucidated this compound's effects on chloride secretion. This compound stimulated a concentration-dependent increase in Isc in mouse jejunum segments, with an EC50 value of 41 ± 1 μM. physiology.orgnih.gov This secretory response was substantially inhibited by bumetanide (82 ± 5%), confirming its nature as chloride secretion. physiology.orgnih.gov Pre-treatment of jejunal tissues with forskolin (0.25 μM), an adenylate cyclase activator, reduced the concentration-dependent increase in Isc by this compound and slightly increased its EC50 to 53 ± 5 μM. physiology.orgnih.gov At higher concentrations of forskolin (10 μM), the this compound response became reduced and biphasic. physiology.orgnih.gov The involvement of the cAMP/PKA pathway in this compound-mediated chloride secretion was suggested by the reduction of this compound-activated Isc upon inhibition of protein kinase A (PKA) with H89. physiology.orgnih.gov
Table 4: this compound-Stimulated Chloride Secretion in Mouse Jejunum
| Parameter | Value/Observation | Inhibitor/Modulator | Effect of Inhibitor/Modulator | Reference |
| EC50 (Isc) | 41 ± 1 μM | N/A | N/A | physiology.orgnih.gov |
| Isc inhibition | 82 ± 5% | Bumetanide | Blocked Isc | physiology.orgnih.gov |
| EC50 (with Forskolin) | 53 ± 5 μM | Forskolin (0.25 μM) | Reduced Isc increase | physiology.orgnih.gov |
| Isc pathway | N/A | H89 (PKA inhibitor) | Reduced Isc | physiology.orgnih.gov |
Concerted Participation of CFTR and IKCa Channels in Secretory Responses
The chloride secretory responses stimulated by this compound involve the concerted participation of both Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and intermediate conductance Ca2+-activated K+ (IKCa) channels. Inhibition of CFTR with glibenclamide or NPPB significantly reduced the this compound-stimulated Isc by over 80%, indicating a crucial role for CFTR in this response. physiology.orgnih.gov Concurrently, the inhibition of IKCa channels by clotrimazole led to a 67 ± 15% reduction in this compound-stimulated Isc, highlighting the involvement of IKCa channels. physiology.orgnih.gov In the mouse jejunum, it appears that this compound's effect on chloride secretion is mediated through a dual mechanism, involving both the activation of IKCa channels and the modulation of CFTR. physiology.org In secretory epithelia, IK channels are known to collaborate with the Na+-K+-2Cl- cotransporter to facilitate the secretion of chloride and fluids. mdpi.com CFTR, itself a cAMP-regulated chloride channel, plays a vital role in chloride and fluid secretion, and its dysfunction can lead to impaired mucociliary clearance. fsu.edumdpi.com
Dependency on the cAMP/PKA Pathway for Chloride Secretion Activation
This compound functions as an activator of apical chloride (Cl-) conductance, largely mediated by the cystic fibrosis transmembrane conductance regulator (CFTR) channel, and also activates hKCa3.1 (IK1) potassium channels wikipedia.orgciteab.com. Studies in isolated mouse jejunum have demonstrated that this compound stimulates Cl- secretion in a concentration-dependent manner, with an effective concentration 50% (EC50) of 41 µM citeab.com. This secretory response manifests as a sustained increase in short-circuit current (Isc) and is significantly attenuated by the loop diuretic bumetanide, which reduces the this compound-activated Isc by over 80% hellobio.com.
Further research indicates that the mechanism by which this compound stimulates Cl- secretion involves the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway hellobio.commims.com. Evidence supporting this dependency includes observations that this compound and forskolin, a known adenylyl cyclase agonist, utilize similar pathways to activate Cl- secretion hellobio.commims.com. Moreover, pre-phosphorylation of CFTR with a low concentration of forskolin (0.25 µM) diminishes the this compound concentration-dependent increase in Isc hellobio.com. The involvement of PKA is further underscored by the finding that H89, a PKA inhibitor, reduces the this compound-activated Isc, thereby confirming the cAMP/PKA-dependent mechanism for enhanced Cl- secretion hellobio.com. The activation of KCa3.1 channels by this compound is crucial for cAMP-dependent chloride secretion, maintaining the electrochemical driving force for chloride efflux through apical chloride channels nih.govabcam.com.
Table 1: this compound's Effects on Chloride Secretion
| Tissue/Cell Type | Parameter Measured | This compound Concentration/EC50 | Key Finding/Effect | Related Pathway/Channels |
| Isolated Mouse Jejunum citeab.comhellobio.com | Short-circuit current (Isc), Cl- secretion | EC50 = 41 µM citeab.com | Sustained increase in Isc, reduced by bumetanide (>80%), glibenclamide, NPPB citeab.comhellobio.com | cAMP/PKA pathway, CFTR channel, IKCa1/KCa3.1 channels wikipedia.orgciteab.comhellobio.comnih.govabcam.com |
Potential Modulation of Epithelial Sodium Transport
Beyond its effects on chloride secretion, this compound, as a benzimidazolone, has also been implicated in the modulation of epithelial sodium (Na+) transport nih.gov. Studies have shown that benzimidazolones stimulate amiloride-sensitive epithelial Na+ transport nih.gov. This effect suggests a direct interaction with epithelial sodium channels (ENaC), as indicated by patch clamp studies where benzimidazolones induced a threefold increase in the open probability and a decrease in the mean closed times of cation channels resembling ENaC nih.gov. This highlights a potential role for this compound in processes such as alveolar fluid clearance, where ENaC activity is crucial for preventing pulmonary edema nih.govctdbase.org.
Modulation of Neuronal Activity and Function
This compound significantly influences neuronal activity and function through its action on potassium channels, particularly SK and IKCa channels.
Potentiation of After-Hyperpolarizing Currents (IAHP) in Neurons (e.g., CA1 Pyramidal Neurons)
This compound functions as an opener of small/medium conductance calcium-activated potassium (SKCa/IKCa) channels and acts as a primary neuron signal blocker guidetomalariapharmacology.org. It is known to potentiate SK channel-mediated apamin-sensitive after-hyperpolarizing currents (IAHP) in neurons, including CA1 pyramidal neurons citeab.comwikidoc.orgfishersci.ca. At a concentration of 100 µM, this compound increases both the amplitude and duration of IAHP in these neurons citeab.comwikidoc.orgfishersci.ca. This potentiation effect can be reversed by SK channel blockers, confirming the involvement of these channels wikidoc.orgfishersci.ca. The IAHP is a critical current that follows an action potential and prevents repetitive neuronal activation, with SK channels playing a key role in this phenomenon and in shaping neuronal firing patterns wikidoc.orgfishersci.camims.com. In infralimbic (IL) neurons, activation of SK channels by this compound leads to a decrease in the number of evoked spikes, a reduction in firing frequency, and an enhancement of the fast afterhyperpolarizing potential (fAHP) tocris.comwikipedia.orgmims.com.
Table 2: this compound's Modulation of Neuronal Excitability
| Neuron Type | This compound Concentration | Effect on IAHP | Effect on Evoked Spikes/Firing Frequency | Related Channels |
| CA1 Pyramidal Neurons citeab.comwikidoc.orgfishersci.ca | 100 µM citeab.com | Increased amplitude and duration citeab.comwikidoc.orgfishersci.ca | Not specified | SK channels citeab.comwikidoc.orgfishersci.ca |
| Infralimbic (IL) Neurons tocris.comwikipedia.orgmims.com | Not specified (pharmacological activation) | Enhanced fAHP tocris.comwikipedia.orgmims.com | Decreased evoked spikes, reduced firing frequency tocris.comwikipedia.orgmims.com | SK channels tocris.comwikipedia.orgmims.com |
Effects on Vagal Firing Coding in Intestinal Segments
This compound has been observed to influence vagal firing patterns in isolated intestinal segments. Specifically, at a concentration of 5 µM, this compound disrupts the vagal firing coding induced by serotonin (B10506) when applied to the intestinal serosa before serotonin perfusion in isolated mouse jejunal segments in vitro guidetomalariapharmacology.orgmims.com. This disruption is characterized by alterations in the mean interspike interval, burst duration, and gap duration guidetomalariapharmacology.orgmims.com. Furthermore, this compound (5 µM) has been utilized to selectively silence intrinsic primary afferent neurons (IPANs), leading to an increased mean vagal interspike interval in the presence of intraluminal sertraline (B1200038) uni.lu.
Influence on Learning and Memory Processes (e.g., Extinction Memory Recall)
Research indicates that this compound can influence learning and memory processes, particularly extinction memory recall. When infused into the infralimbic (IL) cortex prior to fear extinction training, this compound was found to impair the recall of fear extinction, without affecting the initial acquisition of extinction tocris.comwikipedia.orgmims.com. Rats treated with this compound exhibited enhanced fear expression the day following extinction training, which is consistent with an impairment in the recall of extinction memory wikipedia.org. These findings suggest that SK channels, which are modulated by this compound, play a role in regulating IL excitability and the plasticity associated with extinction memory tocris.comwikipedia.org.
Potential for Moderating Neuronal Hyperexcitability
This compound, as an activator of SK channels, contributes to the moderation of neuronal hyperexcitability. By reducing the number of evoked spikes and the firing frequency, and by increasing the afterhyperpolarizing potential in infralimbic neurons, this compound helps to stabilize neuronal activity mims.com. The enhancement of apamin-sensitive IAHP, mediated by SK channels, is a key mechanism through which this compound can moderate neuronal hyperexcitability fishersci.at. SK channels are crucial regulators of intrinsic neuronal excitability and firing patterns mims.com. The ability of SK channel enhancers, including this compound, to specifically affect the excitability of neurons such as CA1 pyramidal cells positions them as valuable tools for investigating the role of SK channels as potential targets for treating disorders characterized by neuronal hyperexcitability wikidoc.orgfishersci.ca. The activation of SK and IK channels by compounds like this compound leads to local membrane hyperpolarization, which can reduce the activation of voltage-dependent Ca2+ channels, offering a potential explanation for neuroprotective effects fishersci.at.
Effects on Endothelial and Smooth Muscle Cells
The vascular endothelium, a single layer of cells lining blood vessels, and the underlying vascular smooth muscle cells are critical determinants of vascular tone and blood flow. This compound exerts significant effects on these cell types, influencing their electrical properties and contractile states.
Induction of Vasodilation and Endothelium-Dependent Hyperpolarization (EDH)
This compound's primary mechanism of action in vascular tissues involves the activation of endothelial SKCa and IKCa channels, leading to membrane hyperpolarization of endothelial cells tocris.comsigmaaldrich.comresearchgate.netuni.lu. This hyperpolarization is a crucial step in endothelium-dependent hyperpolarization (EDH), a vasodilatory mechanism that complements or, in some vascular beds, predominates over nitric oxide (NO)-mediated vasodilation, especially in smaller resistance arteries sigmaaldrich.comuni.luabcam.comciteab.comciteab.comctdbase.org.
The endothelial hyperpolarization induced by this compound can propagate to adjacent vascular smooth muscle cells, primarily through myoendothelial gap junctions, thereby causing their hyperpolarization and subsequent relaxation tocris.comabcam.comciteab.comciteab.comctdbase.org. Studies have demonstrated that this compound alone can induce a concentration-dependent relaxation of myogenic tone in isolated, pressurized rat cremaster arterioles nih.gov. Furthermore, the combination of this compound and NS309 (another KCa channel opener) with acetylcholine (B1216132) significantly augmented arteriolar dilation compared to the effects of acetylcholine or the KCa channel openers alone nih.gov. This suggests a synergistic effect in enhancing endothelium-dependent vasodilation sigmaaldrich.comalfa-chemistry.comresearchgate.netnih.gov.
Enhancement of Agonist-Stimulated Nitric Oxide (NO) Synthesis
Beyond its direct role in EDH, this compound also influences the synthesis of nitric oxide (NO), another key endothelium-derived vasodilator. Research indicates that this compound, in conjunction with NS309, enhances agonist-evoked endothelial NO synthesis sigmaaldrich.comalfa-chemistry.comresearchgate.netnih.govuni.lu. This enhancement is mechanistically linked to increased cytosolic Ca2+ transients and sustained membrane hyperpolarization within isolated human endothelial cells alfa-chemistry.comresearchgate.netuni.lu. The activation of SKCa and IKCa channels by this compound can precede and promote the calcium-dependent activation of endothelial NO synthase (eNOS), thereby augmenting NO production sigmaaldrich.com. This dual action on both EDH and NO pathways underscores this compound's potential to significantly modulate vascular tone.
Analysis of Gender-Specific Attenuation in Vascular Responses
Investigations into the vascular effects of this compound have revealed notable gender-specific differences, particularly in cerebral arteries. In the middle cerebral artery (MCA) of female rats, this compound-mediated dilations are significantly attenuated compared to those observed in intact male rats tocris.com.
Table 1: Gender-Specific Attenuation of this compound-Mediated Vascular Responses in Rat Middle Cerebral Artery tocris.com
| Parameter | Male Rats (Mean ± SEM) | Female Rats (Mean ± SEM) | Significance |
| Maximum Vasodilation to 3x10⁻⁴M this compound (%) | 70 ± 4 | 37 ± 9 | Significantly Reduced in Females |
| Endothelial Cell Hyperpolarization (mV) | Similar | Similar | No Significant Difference |
| Smooth Muscle Cell Hyperpolarization (mV) | 15 ± 3 | 2 ± 1 | Attenuated in Females |
As detailed in Table 1, the maximum vasodilation achieved with 3 x 10⁻⁴ M this compound was markedly reduced in females (37 ± 9%) compared to males (70 ± 4%) tocris.com. While endothelial cell hyperpolarization in response to this compound was comparable between genders, a significant attenuation was observed in smooth muscle cell hyperpolarization in females (2 ± 1 mV) versus males (15 ± 3 mV) tocris.com. These findings suggest that in the female rat MCA, the transfer of hyperpolarization from the endothelium to the smooth muscle is impeded, contributing to the observed reduction in vasodilation tocris.com. This gender-specific attenuation highlights the complex interplay of factors, potentially including sex hormones, in regulating vascular responses to KCa channel activators fishersci.co.uknih.gov.
Research Methodologies and Experimental Approaches Applied to Dcebio Studies
In Vivo Animal Models
Rat Models for Investigating Neurological and Vascular Effects
Rat models have been instrumental in exploring the neurological and vascular impacts of DCEBIO, providing insights into its systemic effects beyond cellular mechanisms.
Neurological Effects: this compound has been observed to modulate fear extinction memory in rats by upregulating SK potassium channels within the infralimbic cortex mdpi.com. While direct effects of this compound on baseline sympathetic nerve activity, mean arterial pressure, or heart rate were not significant when microinjected into the paraventricular nucleus (PVN) of anesthetized rats, it did attenuate the increases in these parameters elicited by apamin (B550111), indicating an interaction with SK channels in this context physiology.org. Other SK channel activators, such as NS309, have demonstrated neuroprotective capabilities in rat models of traumatic brain injury, reducing brain edema, neurological deficits, and neuronal apoptosis through anti-inflammatory and immunomodulatory mechanisms mdpi.com.
Vascular Effects: Studies in rat models have revealed this compound's influence on vascular function. In the middle cerebral artery (MCA), this compound-mediated vasodilation was found to be significantly attenuated in female rats compared to intact male rats. Specifically, the maximum vasodilation to 3 x 10⁻⁴ M this compound was 37 ± 9% in females, contrasting with 70 ± 4% in males nih.gov. While endothelial cell hyperpolarization in response to this compound was similar between sexes, smooth muscle cell hyperpolarization was notably attenuated in females (2 ± 1 mV) compared to males (15 ± 3 mV). This suggests that the transfer of hyperpolarization from the endothelium to the smooth muscle is impeded in the female rat MCA nih.gov. Furthermore, in the context of ischemia/reperfusion injury, this compound has been shown to increase left ventricular pressure by 2-fold and decrease infarct size by 2.5-fold when administered prior to the event. This cardioprotective effect was abolished by NS8593, an SKCa blocker, suggesting that this compound's protective actions are mediated through mitochondrial SKCa channels frontiersin.org.
Table 1: this compound Effects in Rat Models
| Model/Tissue | Effect Observed | This compound Concentration | Key Findings | Reference |
| Infralimbic Cortex (rat) | Modulation of fear extinction memory | Not specified | Upregulation of SK potassium channels. | mdpi.com |
| Paraventricular Nucleus (PVN) (rat) | Attenuation of apamin-induced increases in sympathetic nerve activity, MAP, HR | 5 nmol | Interaction with SK channels. | physiology.org |
| Middle Cerebral Artery (MCA) (rat) | Reduced vasodilation in females vs. males | 3 x 10⁻⁴ M | Max vasodilation: 37 ± 9% (females), 70 ± 4% (males). Impeded hyperpolarization transfer in females. | nih.gov |
| Cardiac Cells (rat, ischemia/reperfusion) | Cardioprotection (increased left ventricular pressure, reduced infarct size) | Not specified | Mediated through mitochondrial SKCa channels; effect blocked by SKCa blocker NS8593. | frontiersin.org |
Pharmacological Probes and Modulators in this compound Research
The investigation of this compound's mechanisms frequently involves the use of a variety of pharmacological agents that selectively inhibit or activate specific ion channels and signaling pathways.
Selective ion channel inhibitors are crucial for dissecting the specific channels targeted by this compound.
TRAM-34: As a potent and highly selective blocker of intermediate conductance Ca²⁺-activated K⁺ channels (KCa3.1), TRAM-34 has been extensively used to confirm the involvement of IKCa channels in this compound's effects. This compound activates IKCa1/KCa3.1, and this effect, including chloride secretion in T84 monolayers, can be blocked by TRAM-34 wikipedia.org. In human placental cytotrophoblasts, this compound increased ⁸⁶Rb efflux, which was inhibited by TRAM-34 (85%) latoxan.com. Similarly, in human bronchial epithelial cells (HBEs) expressing wild-type CFTR, this compound stimulated chloride equivalent current (ICl), and this was inhibited by TRAM-34 harvard.edu. In C2C12 myoblasts, this compound-induced myotube hypertrophy was sensitive to TRAM-34 at 10 mM, suggesting IKCa channel involvement sdsc.edu. TRAM-34 also suppressed IKCa channel activity in undifferentiated NSC-34 cells, an effect reversed by this compound scitoys.com.
Apamin: This neurotoxin selectively blocks small conductance Ca²⁺-activated K⁺ (SK) channels wikipedia.org. This compound potentiates SK channel activity and SK channel-mediated apamin-sensitive after-hyperpolarizing currents (IAHP) in CA1 pyramidal neurons wikipedia.org. In human placental cytotrophoblasts, this compound's effect on ⁸⁶Rb efflux was unaffected by apamin, suggesting that SK channels are not primarily involved in this particular response latoxan.com.
Charybdotoxin (B568394): An inhibitor of IKCa1/KCa3.1 channels, charybdotoxin has been shown to block this compound-activated chloride secretion in T84 monolayers wikipedia.org. In human placental cytotrophoblasts, this compound-induced ⁸⁶Rb efflux was inhibited by 100 nM charybdotoxin (43%) latoxan.com.
Glibenclamide: This medication, known to inhibit ATP-sensitive potassium channels and the cystic fibrosis transmembrane conductance regulator (CFTR) fishersci.canih.gov, has been used to assess CFTR's role in this compound-induced chloride secretion. Glibenclamide reduced this compound-stimulated short-circuit current (Isc) by over 80% in mouse jejunum, indicating CFTR participation wikipedia.orgfishersci.atciteab.com.
NPPB: 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is another inhibitor of CFTR wikipedia.org. Like glibenclamide, NPPB significantly reduced this compound-stimulated Isc in mouse jejunum, further supporting CFTR's involvement in the chloride secretory response wikipedia.orgfishersci.atciteab.com.
Bumetanide (B1668049): As a loop diuretic, bumetanide inhibits the Na⁺-K⁺-2Cl⁻ cotransporter, which is a key entry step for chloride in secretory responses researchgate.nethznu.edu.cn. Bumetanide blocked 82 ± 5% of the this compound-stimulated Isc in mouse jejunum, confirming that the observed current was consistent with chloride secretion wikipedia.orgfishersci.atciteab.com. In T84 cells, bumetanide reversed this compound-induced secretory responses nih.govuni.lu.
Clotrimazole (B1669251): Clotrimazole is an inhibitor of the intermediate conductance Ca²⁺-activated K⁺ channel (IKCa) wikipedia.orgfishersci.ca. In mouse jejunum, clotrimazole reduced this compound-stimulated Isc by 67 ± 15%, suggesting the participation of IKCa in the this compound-activated Isc response wikipedia.orgfishersci.atciteab.com. It also inhibited this compound-stimulated IKCa channel activity in HEK-293 cells fishersci.at.
Table 2: Ion Channel Inhibitors and Their Effects on this compound Activity
| Inhibitor | Target Channel/Protein | This compound-Related Effect | Inhibition Percentage/Observation | Reference |
| TRAM-34 | IKCa3.1 (KCa3.1) | Blocks this compound-induced chloride secretion and ⁸⁶Rb efflux, reverses hypertrophy. | 85% inhibition of ⁸⁶Rb efflux; abolished hypertrophy at 10 mM. | wikipedia.orglatoxan.comsdsc.edu |
| Apamin | SK channels | No effect on this compound-induced ⁸⁶Rb efflux in cytotrophoblasts; attenuates apamin-induced effects in rat PVN. | Unaffected ⁸⁶Rb efflux; attenuates effects in rat PVN. | physiology.orglatoxan.com |
| Charybdotoxin | IKCa1/KCa3.1 | Blocks this compound-activated chloride secretion and ⁸⁶Rb efflux. | 43% inhibition of ⁸⁶Rb efflux. | wikipedia.orglatoxan.com |
| Glibenclamide | CFTR, ATP-sensitive K⁺ channels | Reduces this compound-stimulated Isc. | >80% reduction in mouse jejunum. | wikipedia.orgfishersci.atciteab.com |
| NPPB | CFTR | Reduces this compound-stimulated Isc. | >80% reduction in mouse jejunum. | wikipedia.orgfishersci.atciteab.com |
| Bumetanide | Na⁺-K⁺-2Cl⁻ cotransporter | Blocks this compound-stimulated Isc. | 82 ± 5% blockage in mouse jejunum; reverses secretory effects in T84 cells. | wikipedia.orgfishersci.atciteab.comnih.govuni.lu |
| Clotrimazole | IKCa | Reduces this compound-stimulated Isc; inhibits IKCa activity. | 67 ± 15% reduction in mouse jejunum; Kᵢ = 65 nM in HEK-293 cells. | wikipedia.orgfishersci.atciteab.com |
Modulators of intracellular signaling pathways help to understand how this compound's effects are transduced within cells.
H89: As a relatively specific inhibitor of protein kinase A (PKA) wikipedia.org, H89 has been used to investigate the involvement of the cAMP/PKA pathway. H89 reduced this compound-activated Isc, providing evidence that this compound increased chloride secretion via a cAMP/PKA-dependent manner in mouse jejunum wikipedia.orgfishersci.atciteab.com.
Forskolin (B1673556): This compound is a potent activator of adenylate cyclase, leading to an increase in intracellular cAMP levels fishersci.atfishersci.ca. Pretreating mouse jejunum tissues with 0.25 μM forskolin reduced the concentration-dependent increase in Isc by this compound and increased its EC₅₀ (from 41 ± 1 μM to 53 ± 5 μM) wikipedia.orgfishersci.atciteab.com. At a maximum concentration of 10 μM, forskolin reduced the this compound response, making it biphasic wikipedia.orgfishersci.atciteab.com. In wild-type CFTR HBEs, this compound stimulated ICl, which was further increased by forskolin, and vice versa harvard.edu.
8-BrcAMP: As a cell-permeable cyclic AMP (cAMP) analog that activates PKA and is resistant to hydrolysis by phosphodiesterase tocris.comwikipedia.org, 8-BrcAMP was used to bypass adenylate cyclase. Similar results to those with forskolin were observed with this compound and 8-BrcAMP, further supporting the cAMP/PKA-dependent mechanism of this compound's action on chloride secretion wikipedia.orgfishersci.at.
Table 3: Signaling Pathway Modulators and Their Interaction with this compound
| Modulator | Target Pathway/Protein | This compound-Related Effect | Observation | Reference |
| H89 | PKA inhibitor | Reduces this compound-activated Isc. | Evidence for cAMP/PKA-dependent chloride secretion. | wikipedia.orgfishersci.atciteab.com |
| Forskolin | Adenylate cyclase activator (increases cAMP) | Modulates this compound's chloride secretion response. | Reduced this compound-induced Isc and increased EC₅₀; biphasic response at high concentrations. | harvard.eduwikipedia.orgfishersci.atciteab.com |
| 8-BrcAMP | cAMP analog (activates PKA) | Mimics aspects of this compound's action. | Similar results to forskolin, bypassing adenylate cyclase. | wikipedia.orgfishersci.at |
This compound is a dichlorinated derivative of 1-ethyl-2-benzimidazolinone (1-EBIO) wikipedia.org. Comparative studies have shown that this compound is a more potent stimulator of chloride secretion than its parent molecule, 1-EBIO, in the mouse jejunum wikipedia.orgfishersci.atciteab.com. For instance, 1-EBIO increased Isc with an EC₅₀ of 862 ± 150 μM, whereas this compound had an EC₅₀ of 41 ± 1 μM, demonstrating significantly higher potency fishersci.at.
This compound's activity as an ion channel opener has also been compared to other agents. It activates IKCa1/KCa3.1 channels and potentiates small conductance calcium-activated potassium (SK) channels by increasing the apparent calcium sensitivity of the channel, with an EC₅₀ of 27 µM for recombinant human SK2 channels expressed in HEK293 cells wikipedia.org. The ability of this compound to activate IK and SK channels is a key characteristic, distinguishing it from other modulators and highlighting its role in regulating various physiological processes dependent on these channels, such as myogenic differentiation tocris.com.
Structure Activity Relationship Sar Studies of Dcebio and Its Derivatives
Analysis of Structural Determinants for Ion Channel Potency and Selectivity
SAR studies of DCEBIO and related benzimidazolone activators have focused on understanding how specific chemical modifications influence their ability to activate KCa channels and differentiate between channel subtypes. The core benzimidazolone scaffold serves as a foundation, with substitutions at various positions playing critical roles in modulating activity.
Role of Substitutions at the 1 and 3 Nitrogen Positions
The benzimidazolone core of this compound features an ethyl group at either the N1 or N3 nitrogen position. For instance, 1-EBIO, the parent compound, is characterized by an ethyl group at the N1 position grafiati.com. This compound, similarly, possesses an ethyl group at one of these nitrogen atoms [PubChem CID 656765]. The presence of an alkyl substituent, such as the ethyl group, at these nitrogen positions is a common feature among potent benzimidazolone activators of KCa channels. While specific detailed research findings on varying the alkyl chain length or introducing other substituents at the N1 or N3 positions of this compound, and their precise impact on ion channel potency and selectivity, are not extensively documented in comparative studies, the consistent presence of such a group in both 1-EBIO and this compound suggests its importance for maintaining the core activity of this class of compounds. General SAR analyses of benzimidazole (B57391) derivatives in other contexts indicate that substitutions at the N1 position can significantly influence biological activity nih.gov.
Significance of Substitutions at the 5 and 6 Positions (e.g., Dichloro Group)
A pivotal structural determinant for the enhanced potency of this compound lies in the dichloro substitutions at the 5 and 6 positions of the benzimidazolone ring. This halogenation is the primary chemical modification that differentiates this compound from its less potent analog, 1-EBIO. This compound is systematically named 5,6-dichloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one or 5,6-dichloro-3-ethyl-1H-benzimidazol-2-one nih.govresearchgate.netnih.gov.
Detailed research findings illustrate the significant impact of this dichloro group on this compound's activity:
More specifically, this compound demonstrates a remarkable ~100-fold higher potency for IK channels and a ~17-fold higher potency for SK channels when compared to 1-EBIO researchgate.net.
In functional assays, this compound was found to be severalfold better in an 86Rb+ uptake assay, 20-fold better in short circuit current measurements on T84 monolayers, and 100-fold better in patch-clamp assays of hIK1 activity compared to 1-EBIO rsc.org. This increased potency is directly linked to the presence of the 5,6-dichloro moiety researchgate.net.
The dichlorination likely influences the compound's lipophilicity, electronic properties, and specific interactions within the drug-binding pocket, thereby enhancing its affinity or efficacy at the target ion channels. For other KCa activators, such as benzothiazole/oxazole types, the 5-position has been identified as a key site for conferring high potency and selectivity, with large, lipophilic groups like chloride contributing to potency on both KCa2.3 and KCa3.1 google.com. While this specific mechanistic detail is for a related class, it suggests a general principle where halogen substitutions on the aromatic ring can significantly modulate KCa channel activity.
Comparative SAR Analysis with Parent Compounds and Related Benzimidazolone Activators (e.g., 1-EBIO)
This compound is a direct derivative of 1-EBIO, and their comparative SAR analysis highlights the critical role of the 5,6-dichloro substitution. Both compounds function as positive modulators of KCa channels, specifically enhancing the activity of SK and IK channels by increasing their apparent Ca2+ sensitivity grafiati.comresearchgate.netnih.gov.
The key difference in their structure and activity is summarized in the table below:
| Compound | Key Structural Feature | Relative Potency (vs. 1-EBIO) | Primary Channel Targets |
| 1-EBIO | 1-ethyl-benzimidazolone | Baseline | IKCa, SKCa grafiati.comresearchgate.net |
| This compound | 5,6-dichloro-1-ethyl-benzimidazolone | ~20-fold overall grafiati.comgoogle.com, ~100-fold for IK, ~17-fold for SK researchgate.net | IKCa, SKCa grafiati.comresearchgate.net |
This comparison clearly demonstrates that the addition of two chlorine atoms to the benzimidazolone core of 1-EBIO to yield this compound results in a substantial increase in potency across KCa channel subtypes. This structural optimization underscores the importance of specific halogen substitutions for enhancing the pharmacological profile of this class of ion channel activators.
Other related benzimidazolone activators, such as the muscle relaxants chlorzoxazone (B1668890) and zoxazolamine, also enhance the activity of IK and SK2 channels, sharing structural similarities with 1-EBIO and this compound researchgate.net. NS309, another potent positive modulator of IK and SK channels, is structurally distinct but also exemplifies the ongoing efforts in developing more potent activators grafiati.comresearchgate.net. These compounds, including 1-EBIO, this compound, and NS309, generally share a common binding pocket at the interface between the KCa channel and calmodulin (CaM), a protein essential for Ca2+-dependent channel activation grafiati.comgoogle.com.
Rational Design Strategies for Optimizing Compound Activity and Specificity
The development of this compound from 1-EBIO serves as a prime example of successful rational design in ion channel pharmacology. The "structural optimization" of 1-EBIO directly led to the discovery of this compound with its significantly improved potency grafiati.com. Rational drug discovery efforts targeting KCa channels are increasingly aided by structural information, which is crucial for improving compound potency and achieving subtype selectivity grafiati.comresearchgate.net.
Key strategies for optimizing compound activity and specificity include:
Targeting the CaM/CaMBD Interface: The identification of a shared binding pocket for positive modulators like this compound at the CaM/CaMBD interface provides a critical structural insight for designing more potent activators grafiati.comgoogle.com. Understanding the molecular interactions within this pocket allows for the design of compounds with enhanced binding affinity.
Strategic Substitutions: As demonstrated by the 5,6-dichloro group in this compound, the strategic introduction of specific substituents can dramatically alter potency. Future design efforts can explore the electronic and steric effects of various groups at these critical positions to fine-tune activity.
In Silico Approaches: Computational methods, such as molecular docking and in silico evaluation, are valuable tools in the rational design process of benzimidazolone derivatives. These methods allow for the prediction of ligand-protein interactions and the screening of virtual libraries, accelerating the identification of promising new compounds with desired activity and specificity profiles.
Comparative Analysis: Continuous comparative SAR analysis with existing activators and inhibitors helps to define pharmacophores and identify structural features that confer selectivity for specific KCa channel subtypes, which is essential for developing drugs with fewer off-target effects.
By integrating structural insights, detailed SAR data, and computational design tools, researchers can rationally design novel benzimidazolone derivatives with optimized activity and specificity for therapeutic applications involving KCa channel modulation.
Emerging Research Areas and Therapeutic Implications of Dcebio
Potential in Muscle Wasting Diseases (e.g., Sarcopenia, Muscle Atrophy)
DCEBIO demonstrates significant potential in addressing muscle wasting conditions such as sarcopenia and muscle atrophy. It induces hyperpolarization of the membrane potential in C2C12 myoblasts by activating intermediate conductance calcium-activated potassium (IKCa) channels, thereby promoting myogenic differentiation. nih.govualberta.cadiabetesjournals.orguni-tuebingen.de
Research findings highlight this compound's ability to enhance myotube formation, increase the protein levels of myosin heavy chain II, and elevate the mRNA levels of myogenin. nih.govualberta.cauni-tuebingen.derupress.org These effects are crucial for muscle development and regeneration. Studies suggest that this compound increases muscle diameter by activating the mitochondrial reactive oxygen species/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govmdpi.com Furthermore, this compound has been shown to attenuate C2C12 myotube atrophy induced by endotoxin (B1171834) challenge, an important finding for inflammatory muscle wasting conditions. nih.govmdpi.com Its hypertrophic effects are particularly observed when applied during the early stages of myogenic differentiation. mdpi.com The compound's influence on myogenic differentiation is specifically inhibited by TRAM-34, an IKCa channel blocker, but not by apamin (B550111), an SKCa channel blocker, indicating that IK channels play a key role in this compound-mediated muscle differentiation. diabetesjournals.orguni-tuebingen.derupress.orgfrontiersin.org this compound also contributes to increased muscle mass by activating S6K, a process that appears independent of SK/IK channel activation, while simultaneously enhancing myogenic differentiation through the opening of SK/IK channels and activation of myogenic regulatory factors. helsinki.fi
Table 1: Effects of this compound on C2C12 Myoblasts
| Parameter | This compound Treatment (10 µM; 4 days) | Control Group (C2C12 Myoblasts) | Reference |
| Myotube Formation (Fusion Index) | 34.3 ± 1.9% | 21.1 ± 1.9% | nih.gov |
| Myosin Heavy Chain II Protein Levels | Significantly Increased | Control Level | nih.govrupress.org |
| Myogenin mRNA Levels | Significantly Increased | Control Level | nih.govrupress.org |
| Myotube Diameter | Increased (concentration-dependent) | Control Level | nih.govmdpi.com |
Implications for Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD)
This compound presents significant implications for the treatment of cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), conditions characterized by mucus-congested airways and impaired mucociliary clearance. dntb.gov.uafrontiersin.orgnih.govoup.com this compound is a potent activator of chloride (Cl-) secretion, notably in T84 colonic cells. acs.org This effect is mediated through the activation of hIK1 K+ channels and an apical membrane Cl- conductance. dntb.gov.uaacs.org
The enhanced potency of this compound in stimulating Cl- secretion suggests its therapeutic benefit in these airway diseases. dntb.gov.ua In human bronchial epithelial cells (HBEs) expressing wild-type (WT) cystic fibrosis transmembrane conductance regulator (CFTR), this compound effectively stimulated Cl- current. researchgate.net While this compound alone did not stimulate Cl- current in F508del CFTR HBEs following correction with VX-445 and VX-661, its subsequent addition after stimulation with forskolin (B1673556) and VX-770 led to a significant increase in Cl- secretion. researchgate.netnih.gov Similar results were observed in G551D/F508del CFTR HBEs, where this compound nearly doubled the Cl- current after stimulation with forskolin and VX-770. researchgate.net These findings indicate that this compound can further enhance Cl- secretory responses in CFTR-corrected cells. This compound also reduces basolateral membrane resistance, consistent with the localization of KCa3.1 channels to the basolateral membrane. researchgate.net
Table 2: this compound's Effect on Chloride Secretion in Airway Epithelial Cells
| Cell Type / Condition | This compound Effect on Cl- Secretion (ICl) | Co-treatment / Context | Reference |
| T84 Colonic Cells | Potent Activator | Via hIK1 K+ channels and apical Cl- conductance | dntb.gov.uaacs.org |
| WT CFTR Human Bronchial Epithelial Cells | Stimulated ICl | Increased by forskolin | researchgate.net |
| F508del CFTR HBEs (after VX-445 + VX-661 correction) | No stimulation alone; significant increase | After stimulation with forskolin + VX-770 | researchgate.netnih.gov |
| G551D/F508del CFTR HBEs | Nearly doubled ICl | After stimulation with forskolin + VX-770 | researchgate.net |
Facilitation of Mucociliary Clearance in Airway Diseases
The ability of this compound to stimulate Cl- secretion directly supports its potential to facilitate mucociliary clearance in airway diseases like CF and COPD. dntb.gov.uanih.govoup.comnih.gov Improved Cl- secretion contributes to maintaining airway surface liquid (ASL) height and ionic homeostasis, which are critical for effective mucociliary function. researchgate.netnih.gov
Role in Neurological Disorders (e.g., Anxiety Disorders, Ataxia, Epilepsy, Neuronal Hyperexcitability)
This compound functions as a small/medium conductance calcium-activated potassium (SKCa/IKCa) channel opener and a primary neuron signal blocker, indicating its relevance in neurological contexts. nih.govualberta.ca In studies related to anxiety disorders, this compound has been shown to reduce the number of evoked spikes, decrease firing frequency, and enhance the afterhyperpolarizing potential of infralimbic neurons. These effects suggest that SK channels, modulated by this compound, could be a therapeutic target for anxiety disorders.
Specifically, infusion of this compound into the infralimbic cortex prior to fear extinction training impaired the recall of fear extinction without affecting its acquisition. This implies that SK channels are involved in regulating infralimbic excitability and extinction-induced plasticity. Furthermore, this compound increased the amplitude and duration of apamin-sensitive afterhyperpolarizing current in CA1 neurons, distinguishing its effects from other SK channel modulators. The potent effects of SK channel enhancers, including this compound, on CA1 pyramidal neuron excitability make them valuable tools for investigating the role of SK channels as targets for disorders associated with neuronal hyperexcitability.
Contribution to Cardiovascular Health and Endothelial Dysfunction
This compound demonstrates a notable contribution to cardiovascular health and in mitigating endothelial dysfunction. Research indicates that this compound mediates cardioprotection by acting on mitochondrial SKCa channels, leading to improved mitochondrial bioenergetics. Experiments using isolated guinea pig hearts and in vivo rat heart studies have shown that this compound reduced injury caused by ischemia/reperfusion. Preconditioning with this compound resulted in improved systolic-diastolic left ventricular pressure and coronary flow, a decrease in diastolic left ventricular pressure, and a marked reduction in infarct size.
As a positive-gating modulator of KCa2.X/KCa3.1 channels, this compound has been observed to increase agonist-evoked endothelium-derived hyperpolarization (EDH) in cultured human umbilical vein endothelial cells. frontiersin.org This action boosts the electrical driving force necessary for Ca2+ entry into endothelial cells. frontiersin.org In skeletal muscle arterioles, the pharmacological activation of KCa channels by this compound induces vasodilation in wild-type animals, an effect that was absent in KCa3.1-deficient mice. This highlights a critical role for KCa3.1 channels in endothelial hyperpolarization and subsequent vasodilation. While this compound primarily targets KCa3.1, it has also been reported to activate KCa2.3, albeit with a lower potency. The enhancement of endothelial SKCa and IKCa channel activities by compounds like this compound represents a novel cellular mechanism for increasing vasodilation in small-resistance arterioles, positioning these channels as potential therapeutic targets for cardiovascular diseases linked to compromised endothelial function. frontiersin.org
Modulation of Pancreatic Islet Cell Function and Glucose-Induced Calcium Oscillations
This compound plays a significant role in modulating pancreatic islet cell function, particularly concerning glucose-induced calcium oscillations. As an opener of KCa3.1 channels, this compound has been shown to hyperpolarize the membrane potential of pancreatic β-cells in wild-type mice. nih.gov
Crucially, this compound effectively abolished glucose-induced oscillations of cytosolic Ca2+ concentration ([Ca2+]c) in islet cell clusters derived from SUR1-/- mice, a model for congenital hyperinsulinism (CHI), and in human islet cell clusters from CHI patients. nih.govmdpi.comhelsinki.fi This action significantly reduced the mean fluorescence ratio of [Ca2+]c. mdpi.comhelsinki.fi Furthermore, this compound hyperpolarized the plateau potential and decreased the membrane potential in β-cells. mdpi.com These findings suggest that KCa3.1 channels can become predominant regulators of membrane potential and insulin (B600854) secretion when functional KATP channels are absent, making them promising drug targets in CHI. The involvement of SK4 (KCa3.1, IK1) channels in β-cell stimulus-secretion coupling is further supported by the observation that this compound can evoke an increase in K+ currents and concomitant membrane hyperpolarization in WT β-cells. nih.gov
Table 3: this compound's Effects on Pancreatic Islet Cells
| Cell Type / Model | This compound Effect (100 µM) | Reference |
| Pancreatic β-cells (WT mice) | Hyperpolarizes membrane potential | nih.gov |
| Islet cell clusters (SUR1-/- mice) | Abolished glucose-induced [Ca2+]c oscillations | mdpi.comhelsinki.fi |
| Human islet cell clusters (CHI patients) | Suppressed glucose-induced [Ca2+]c oscillations | mdpi.comhelsinki.fi |
| Mean [Ca2+]c fluorescence ratio (SUR1-/- & human CHI) | Significantly decreased | mdpi.comhelsinki.fi |
| β-cell plateau potential | Hyperpolarized | mdpi.com |
| β-cell membrane potential | Decreased (e.g., from -31.2 ± 2.1 mV to -46.7 ± 4.8 mV) | mdpi.com |
General Roles in Cell Proliferation and Differentiation Beyond Myogenesis
Beyond its well-documented effects on myogenesis, this compound is utilized in various biological research areas to study cellular signaling pathways involved in general cell proliferation and differentiation. frontiersin.org It functions as an activator of specific ion channels that are essential for maintaining cellular homeostasis and function. frontiersin.org
An example of its broader role is observed in preosteoblast cells. Application of this compound, acting as a KCa3.1 activator, attenuated the suppression of cell proliferation rates induced by vitamin D receptor (VDR) agonists in mouse preosteoblast cells. This suggests that KCa3.1 channels, modulated by this compound, play a role in promoting osteoblastic proliferation, which is vital for bone formation. While not directly attributed to this compound in all studies, IK channels, which this compound targets, are known to be involved in the proliferation and migration of B-cells, with their activity increasing during the differentiation of activated naive B-cells into memory B-cells. frontiersin.org Similarly, IK channels contribute to T-cell activation and proliferation. frontiersin.org In immune cells, IK channels are crucial for generating hyperpolarization and establishing the electrochemical driving force necessary for calcium entry, which is fundamental for processes like cell activation, cell proliferation, and cytokine production. frontiersin.org Furthermore, the combined activities of IK channels and Orai/STIM channels have been implicated in generating Ca2+ oscillations that may induce glioblastoma mobility. frontiersin.org
Future Directions and Unanswered Questions in Dcebio Research
Precise Elucidation of Molecular Binding Sites and Conformational Changes
While DCEBIO is known to activate IKCa3.1 and SK channels, increasing their apparent calcium sensitivity, the precise molecular details of its binding to these channels and the subsequent conformational changes induced remain areas for in-depth investigation. Research indicates an intimate interaction between IK1 and maxi-K channels, even in cell-free patches, suggesting a direct or closely associated intermediary mechanism that does not rely on freely diffusible cytosolic second messengers. However, future studies are necessary to uncover more intricate details and potentially more complex interaction schemes governing these interactions. A comprehensive understanding of these molecular events is crucial for rational drug design and the development of more selective modulators.
Comprehensive In Vivo Efficacy, Pharmacokinetic, and Safety Profiling
Current research has demonstrated this compound's effects in various in vivo models, including its ability to stimulate chloride secretion in the mouse jejunum and its influence on neuronal activity in rat models. However, challenges exist concerning its suitability for widespread in vivo applications. This compound, along with NS309, may have off-target effects and short plasma half-lives, which limit their direct utility in long-term in vivo studies. Therefore, a critical future direction involves comprehensive pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion in living systems. Systematic safety profiling is essential to fully assess its potential for therapeutic development.
Development of Next-Generation Highly Selective and Potent this compound Analogs
This compound represents an advancement over its analog 1-EBIO in terms of potency. However, other modulators like NS309 show even greater potency for IK and SK channels, and compounds like CyPPA offer improved selectivity. A significant area for future research is the rational design and synthesis of next-generation this compound analogs. This endeavor aims to develop compounds with enhanced potency, improved subtype selectivity for specific ion channels (e.g., distinguishing between KCa2.2a and KCa2.3, which is challenging due to similar cytoplasmic gate amino acid sequences), and optimized pharmacokinetic properties for in vivo use. Such efforts could lead to more targeted pharmacological tools and potential therapeutic agents.
Investigation of Long-Term Effects and Chronic Administration Regimens
Most existing studies on this compound have focused on acute or short-term effects. For this compound to transition from a research tool to a potential therapeutic agent, extensive investigation into its long-term effects and the feasibility of chronic administration regimens is imperative. Understanding how sustained exposure to this compound impacts cellular and physiological processes, as well as its stability and efficacy over prolonged periods, is a crucial unanswered question. This includes evaluating potential adaptive responses, desensitization, or sustained therapeutic benefits in chronic disease models, building upon observations from other channel activators where chronic application has been studied.
Exploration of Novel Therapeutic Applications in Uncharted Disease Areas
This compound's established roles in activating ion channels suggest broader therapeutic potential beyond its current research applications in cystic fibrosis, COPD, and certain neurological conditions. Future research could explore its utility in uncharted disease areas where modulation of IKCa3.1 and SK channels might offer therapeutic benefits. For instance, given that KCa3.1 is a candidate target for innovative anti-cancer therapy, exploring this compound's role in various cancer types could be a promising direction. Similarly, its effects on muscle differentiation and ischemia-reperfusion injury warrant further detailed investigation to uncover novel applications.
Systematic Assessment of Potential Off-Target Effects and Polypharmacology
The phenomenon of polypharmacology, where a single drug interacts with multiple biological targets, is a complex aspect of drug discovery. While sometimes beneficial, it can also lead to unintended or off-target effects. This compound, like other small molecules, may interact with alternative targets in the cell. A systematic assessment of this compound's potential off-target effects is critical to fully understand its pharmacological profile and to mitigate any unforeseen side effects in future applications. This involves comprehensive screening against a broad range of biological targets and employing computational approaches to predict and characterize such interactions.
Integration with Advanced Omics Technologies for Pathway Discovery
The integration of advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics, and epigenomics) offers a holistic view of biological systems and is increasingly vital for understanding complex molecular mechanisms and discovering new pathways. Future this compound research can greatly benefit from integrating multi-omics data to uncover critical regulatory pathways and networks influenced by its activity. This approach can help identify novel biomarkers, therapeutic targets, and provide a deeper understanding of how this compound modulates cellular processes at a systems level, potentially revealing previously unrecognized biological roles or interactions.
Compound Information
Q & A
Q. What experimental design considerations are critical when studying DCEBIO's effects on cytoskeletal dynamics?
- Methodological Guidance : Include variables such as this compound concentration (e.g., 10–50 µM), exposure duration (acute vs. chronic), and cell type (e.g., C2C12 myotubes, T84 epithelial cells). Use quantitative measures like microtubule diameter (µm) and statistical tools (error bars for SD/SE) to ensure reproducibility .
- Key Data : In C2C12 cells, 10 µM this compound reduced microtubule diameter by 30% compared to controls, with dose-dependent trends up to 50 µM .
Q. How do researchers standardize this compound concentrations for KCNN4 channel activation across different cell models?
- Methodological Guidance : Validate functional responses using KCNN4-specific blockers (e.g., TRAM-34, clotrimazole) to confirm target specificity. Baseline currents (e.g., Ib in 16HBE14o-cells) should be measured before and after this compound application .
- Key Data : In airway epithelial cells, 50 µM this compound increased basolateral K+ currents (Ib) by 11 µA/cm², which was inhibited by TRAM-34 (10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dual roles in cellular hypertrophy vs. syncytialization inhibition?
- Methodological Guidance : Conduct parallel experiments in distinct cell types (e.g., skeletal muscle vs. placental trophoblasts). Use immunostaining (e.g., β-catenin for cell junctions) and pathway inhibitors (e.g., Akt/mTOR blockers) to dissect context-dependent mechanisms .
- Key Data : this compound reduced trophoblast syncytialization by 40% in placental cells but increased myotube diameter in C2C12 cells via Akt/mTOR activation .
Q. What strategies optimize this compound's integration with other pharmacological agents in electrophysiological studies?
- Methodological Guidance : Sequentially apply this compound after establishing baseline currents to avoid interference. For example, pre-treat cells with dexamethasone (1 nM) to study KCNN4 suppression before this compound exposure .
- Key Data : Dexamethasone pre-treatment reduced this compound-induced Ib currents by 60% in 16HBE14o-cells .
Q. How should researchers analyze this compound's impact on transepithelial ion transport and water flux?
- Methodological Guidance : Measure short-circuit current (∆ISC), transepithelial potential (∆VT), and net water flux (∆JW-transp) in polarized epithelial monolayers. Use bumetanide (10 µM) to isolate Cl−-dependent effects .
- Key Data : In T84 cells, 50 µM this compound increased ∆ISC by 15 µA/cm² and reversed secretory water flux to absorption .
Data Contradiction & Validation
Q. What steps validate this compound's specificity when off-target effects are observed in calcium-activated pathways?
- Methodological Guidance :
Compare results with KCNN4-knockout models or siRNA-mediated silencing.
Use calcium chelators (e.g., BAPTA-AM) to decouple Ca²⁺-dependent vs. independent effects.
Cross-validate with structurally distinct KCNN4 openers (e.g., 1-EBIO) .
- Key Data : 1-EBIO and this compound both suppressed DHPG-induced ictal activity in neurons but via distinct AHP modulation .
Ethical & Reproducibility Standards
Q. How can researchers ensure ethical rigor when using this compound in animal behavioral studies?
- Methodological Guidance : Adopt ARRIVE guidelines for preclinical trials. For fear extinction studies (e.g., IL cortex injections), include sham controls and blinded outcome assessments .
- Key Data : this compound reduced freezing behavior by 50% in extinction trials, with effects reversible by KCNN4 blockers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
